Methyl 6-cyclopropyl-3-phenylpicolinate
Description
Methyl 6-cyclopropyl-3-phenylpicolinate is a picolinate ester derivative characterized by a cyclopropyl substituent at the 6-position of the pyridine ring and a phenyl group at the 3-position. The cyclopropyl moiety introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-phenylpyridine-2-carboxylate |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15-13(11-5-3-2-4-6-11)9-10-14(17-15)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3 |
InChI Key |
RSNKECDYNAVZPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most closely related compound to methyl 6-cyclopropyl-3-phenylpicolinate is methyl 6-methyl-3-phenylpicolinate (CAS: 1445596-16-6, molecular formula: C₁₄H₁₃NO₂). Key differences and similarities include:
Physicochemical Properties
- This aligns with trends observed in other cyclopropane-containing esters (e.g., methyl esters of labdane diterpenes) .
- Stability: Cyclopropane rings are strain-prone, which may affect thermal stability. In contrast, methyl-substituted analogs (e.g., methyl salicylate) exhibit higher thermal stability, as noted in VOC studies .
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing these compounds. For example, cyclopropyl-containing compounds exhibit distinct fragmentation patterns in GC-MS compared to methyl analogs, as seen in diterpene methyl ester analyses .
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